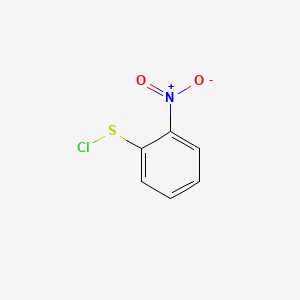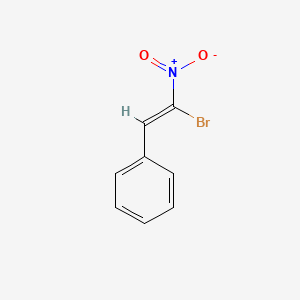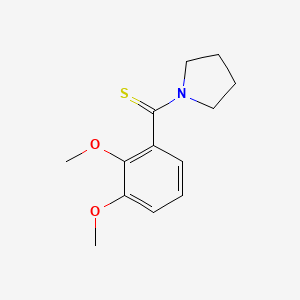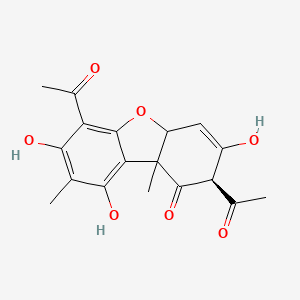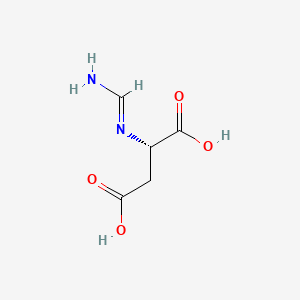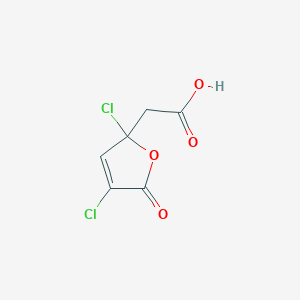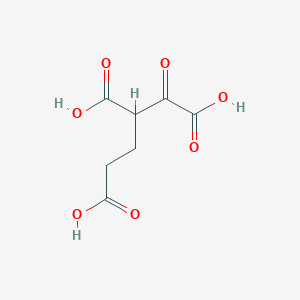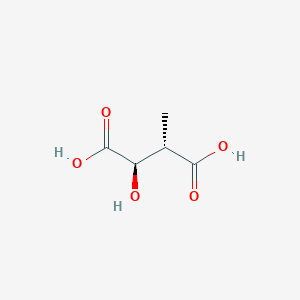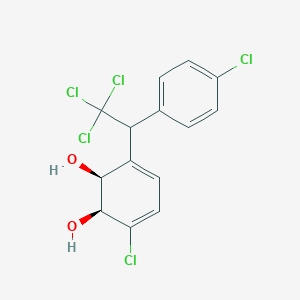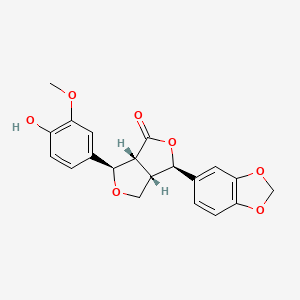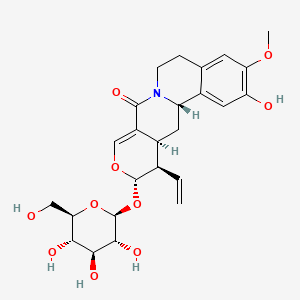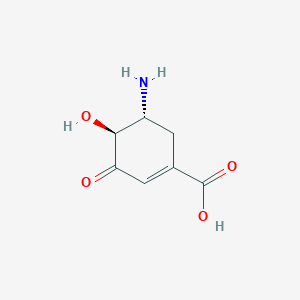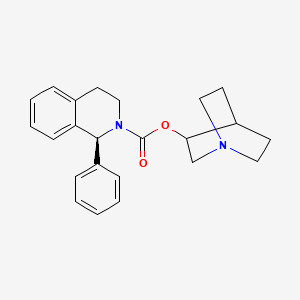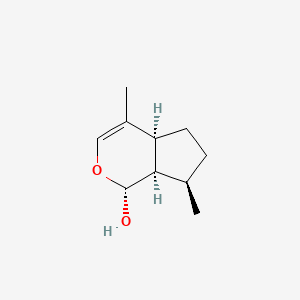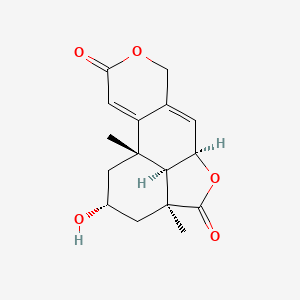
Wentilactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its unique structure, which includes multiple rings and functional groups
Méthodes De Préparation
The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Wentilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
Wentilactone B has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is being investigated for its potential therapeutic effects. Additionally, in industry, it may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which Wentilactone B exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of certain enzymes or modulation of signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Wentilactone B can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other lactones or molecules with similar ring structures and functional groups . The specific properties and applications of this compound can be contrasted with these similar compounds to emphasize its distinct characteristics and potential advantages.
Propriétés
Numéro CAS |
76236-26-5 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
(1S,9R,12S,14R,16R)-14-hydroxy-1,12-dimethyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7-diene-4,11-dione |
InChI |
InChI=1S/C16H18O5/c1-15-5-9(17)6-16(2)13(15)11(21-14(16)19)3-8-7-20-12(18)4-10(8)15/h3-4,9,11,13,17H,5-7H2,1-2H3/t9-,11-,13-,15-,16+/m1/s1 |
Clé InChI |
NQUNKSRIHYKOIX-QFLIJWGCSA-N |
SMILES |
CC12CC(CC3(C1C(C=C4C2=CC(=O)OC4)OC3=O)C)O |
SMILES isomérique |
C[C@]12C[C@H](C[C@]3([C@@H]1[C@@H](C=C4C2=CC(=O)OC4)OC3=O)C)O |
SMILES canonique |
CC12CC(CC3(C1C(C=C4C2=CC(=O)OC4)OC3=O)C)O |
Synonymes |
wentilactone B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


